

Application Notes & Protocols: Bioassay Methods for Testing Celangulin Insecticidal Activity

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Compound of Interest

Compound Name: Celangulin

Cat. No.: B12372197

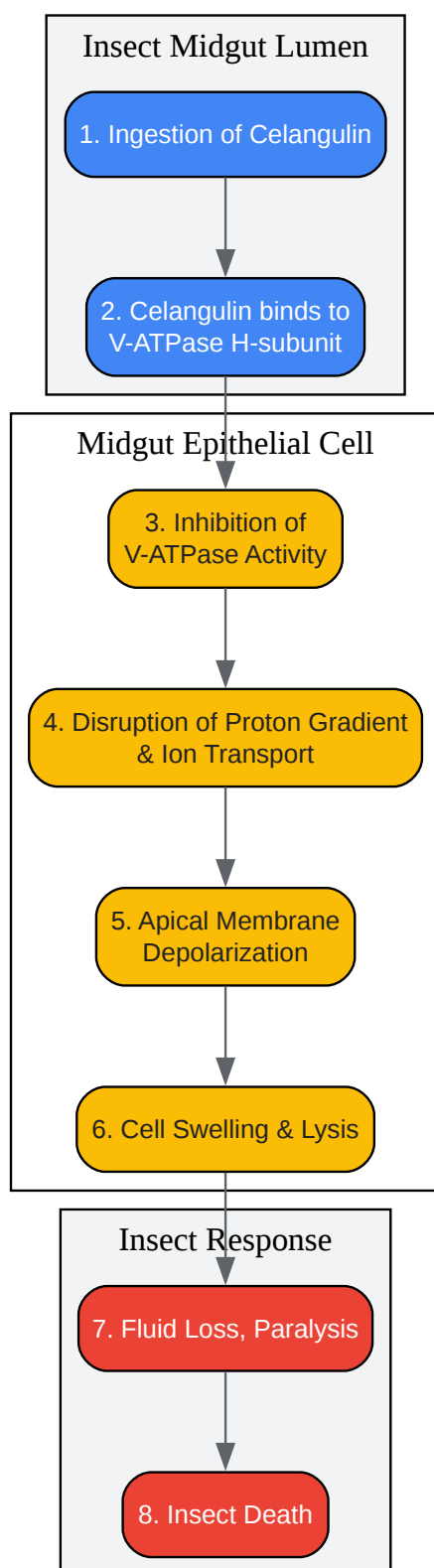
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Introduction

Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, *Celastrus angulatus*.^{[1][2]} These compounds, particularly **Celangulin-V**, have demonstrated significant antifeedant and insecticidal properties against a variety of agricultural pests, primarily Lepidoptera larvae.^{[1][3]} The primary mode of action involves the disruption of the insect's digestive system, specifically targeting the midgut epithelial cells.^{[3][4]} This document provides detailed protocols for various bioassay methods to evaluate the insecticidal efficacy of **Celangulin** and its derivatives, along with summarized quantitative data from published studies.

Mechanism of Action: Targeting the Insect Midgut V-ATPase

Celangulin's insecticidal effect is primarily initiated after oral ingestion by the insect.^[3] The compound targets the vacuolar-type H⁺-ATPase (V-ATPase), a crucial proton pump located on the apical membranes of midgut epithelial cells.^{[5][6]} Specifically, **Celangulin-V** has been shown to bind to the H subunit of V-ATPase.^{[5][7]} This binding inhibits the enzyme's activity, disrupting the vital proton gradient across the midgut epithelium.^{[5][8]} The failure of this ion transport leads to a rapid depolarization of the apical membrane, causing swelling and eventual lysis of the midgut cells.^{[4][5]} This cellular damage results in leakage of cytoplasmic contents, loss of body fluid, and ultimately, insect death.^{[3][4]}



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Figure 1. Proposed mechanism of action for **Celangulin**.

Quantitative Insecticidal Activity Data

The following tables summarize the reported insecticidal activity of **Celangulin** and its derivatives against various insect species.

Table 1: Lethal Dose (LD₅₀) and Knockdown Dose (KD₅₀) Values for **Celangulin**

Compound/ Derivative	Insect Species	Bioassay Type	Value (unit)	Duration	Reference
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.086 ng/ant	12 h	[1]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.046 ng/ant	24 h	[1] [9] [10]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.039 ng/ant	36 h	[1]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.035 ng/ant	48 h	[1]
Celangulin-V	Mythimna separata	Stomach Toxicity	301.0 µg/g	-	[11]
Celangulin-V Derivative (1- 6)	Mythimna separata (3rd instar)	Stomach Toxicity	231.2 µg/g	-	[12]
Celangulin-V Ether Derivative (c)	Mythimna separata (3rd instar)	Stomach Toxicity	101.33 µg/g	-	[11]
Celangulin-V Ether Derivative (b)	Mythimna separata (3rd instar)	Stomach Toxicity	135.9 µg/g	-	[11]

Table 2: Lethal Time (LT₅₀) Values for **Celangulin**

Compound	Insect Species	Concentration	LT ₅₀ (hours)	LT ₉₅ (hours)	Reference
Celangulin	Solenopsis invicta	0.125 mg/L	9.905	25.227	[1]
Celangulin	Solenopsis invicta	0.063 mg/L	14.433	194.821	[1]
Celangulin	Solenopsis invicta	0.031 mg/L	53.918	385.491	[1]
Celangulin (0.10% dust)	Solenopsis invicta	0.10%	37.435	79.107	[1]

Table 3: Mortality Data for **Celangulin-V** and Ester Derivatives

Compound	Insect Species	Bioassay Type	Concentration	Mortality (%)	Reference
Celangulin-V	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	66.7	[13]
Derivative 1.1 (Acetyl)	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	75.0	[2] [13] [14]
Derivative 1.2 (Propionyl)	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	83.3	[2] [13] [14]

Experimental Protocols

Protocol 1: Stomach Toxicity Bioassay (Leaf Disc Method)

This method is used to determine the oral toxicity of **Celangulin**, simulating the natural route of exposure for phytophagous insects. It is particularly effective for leaf-eating larvae such as *Mythimna separata*.^[2]

Objective: To quantify the mortality rate of target insects after ingesting leaves treated with **Celangulin**.

Materials:

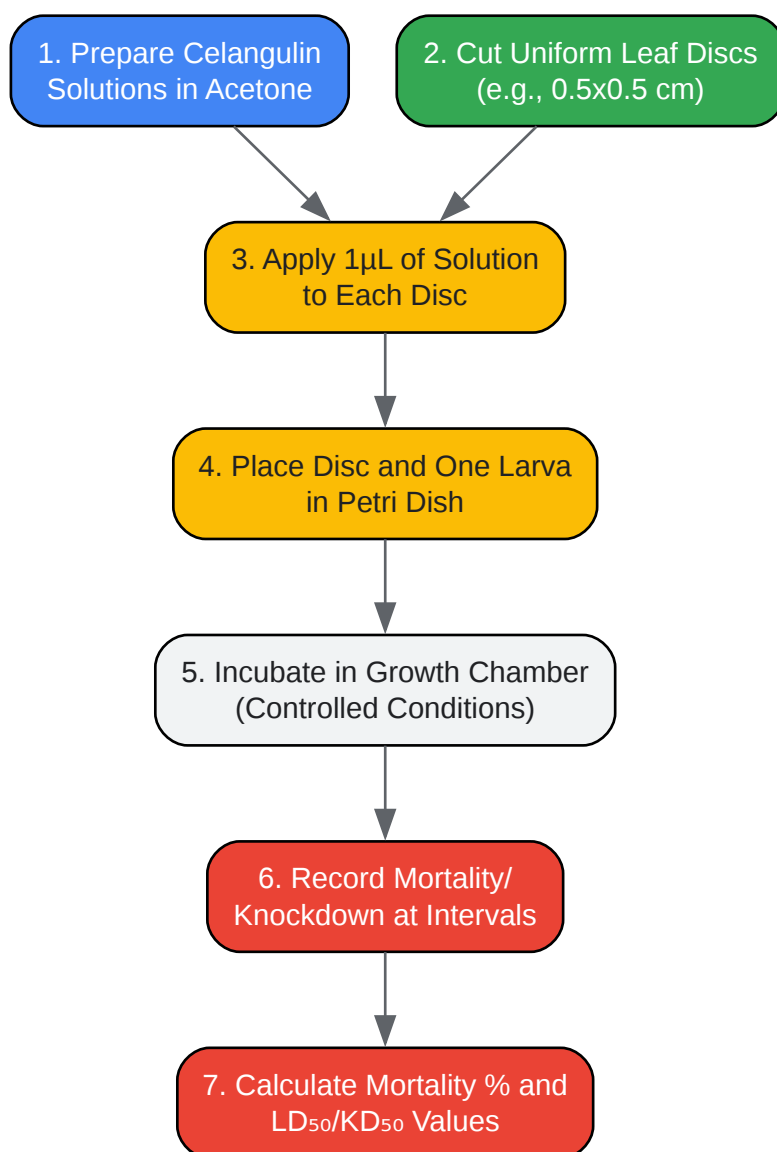
- **Celangulin** or its derivatives
- Acetone (or other suitable solvent)
- Micropipette (1-10 μ L)
- Fresh, untreated host plant leaves (e.g., wheat, cabbage)
- Cork borer or scalpel
- Petri dishes (\varnothing 9-10 cm)
- Fine-tipped forceps
- Test insects (e.g., third-instar larvae of *M. separata*)
- Growth chamber set to appropriate conditions (e.g., 25°C, 75-80% RH, 16:8 L:D photoperiod)^[5]

Procedure:

- Preparation of Test Solutions: Dissolve **Celangulin** in acetone to achieve the desired test concentrations (e.g., 10 mg/mL).^[2]^[13] Use acetone alone as a negative control.
- Leaf Disc Preparation: Cut fresh host plant leaves into uniform discs of a known area (e.g., 0.5 cm x 0.5 cm).^[2]
- Treatment Application: Using a micropipette, apply 1 μ L of the test solution (or control) evenly onto the surface of each leaf disc.^[2] Allow the solvent to evaporate completely in a

fume hood.

- Insect Exposure: Place one treated leaf disc into a Petri dish. Introduce a single, pre-starved (for ~2 hours) larva into the dish.[\[2\]](#)
- Incubation: Seal the Petri dishes and place them in a growth chamber under controlled environmental conditions.
- Data Collection: Record the number of dead or knocked-down larvae at specified time intervals (e.g., 2, 24, 48, and 72 hours). Knocked-down larvae may appear narcotized, immobilized, and unresponsive to stimuli.[\[2\]](#)
- Analysis: Calculate the percentage of mortality for each concentration. If multiple concentrations are tested, calculate the LD₅₀ or KD₅₀ value using Probit analysis.[\[11\]](#)



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Figure 2. Workflow for the Stomach Toxicity Bioassay.

Protocol 2: Contact Toxicity Bioassay (Topical Application)

This assay evaluates the toxicity of **Celangulin** upon direct contact with the insect cuticle. It is useful for assessing efficacy against insects that may not readily ingest the compound, such as ants.[1][9]

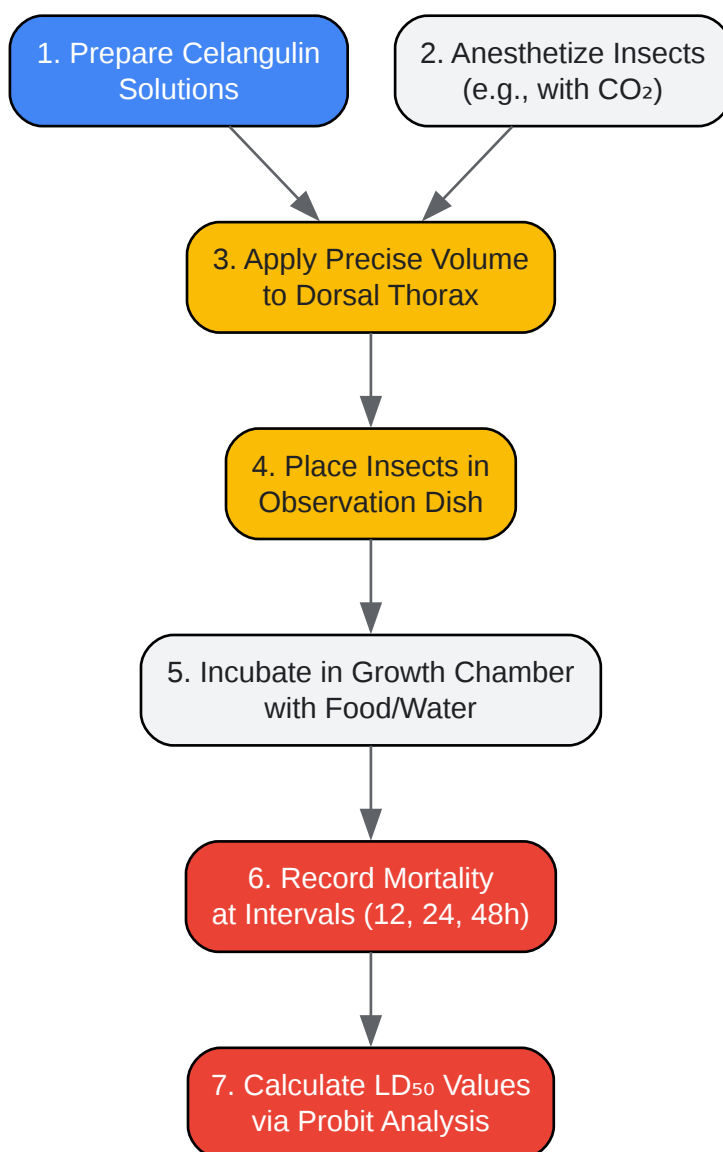
Objective: To determine the dose-dependent mortality of insects after topical application of **Celangulin**.

Materials:

- **Celangulin** test solutions of varying concentrations
- Microsyringe or micropipette
- CO₂ for anesthetizing insects
- Test insects (e.g., large workers of *Solenopsis invicta*)
- Glass Petri dishes or vials with a substrate and food/water source
- Fluon® or similar substance to prevent escape
- Growth chamber (e.g., 26°C, 60% RH, 14:10 L:D cycle)[1]

Procedure:

- Insect Preparation: Collect healthy, uniform-sized insects. Briefly anesthetize them with CO₂ to immobilize them for treatment.
- Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 µL) of the **Celangulin** solution directly to the dorsal thorax of each anesthetized insect. The control group should be treated with solvent only.
- Recovery and Observation: Place the treated insects into the observation containers (e.g., Petri dishes with rims coated with Fluon®).[1] Provide a suitable food source and water.
- Incubation: Transfer the containers to a growth chamber with controlled conditions.
- Data Collection: Record mortality at regular intervals (e.g., 12, 24, 36, 48 hours).[1] An insect is considered dead if it shows no movement when prodded with a fine brush.
- Analysis: Calculate the percentage mortality and determine the LD₅₀ values at each time point using Probit analysis.[15]



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Figure 3. Workflow for the Contact Toxicity Bioassay.

Protocol 3: Antifeedant Bioassay (Leaf Disc Choice Method)

This method assesses the ability of **Celangulin** to deter feeding, which is a key aspect of its protective capabilities for plants.[16]

Objective: To measure the reduction in food consumption by insects when presented with a choice between treated and untreated food sources.

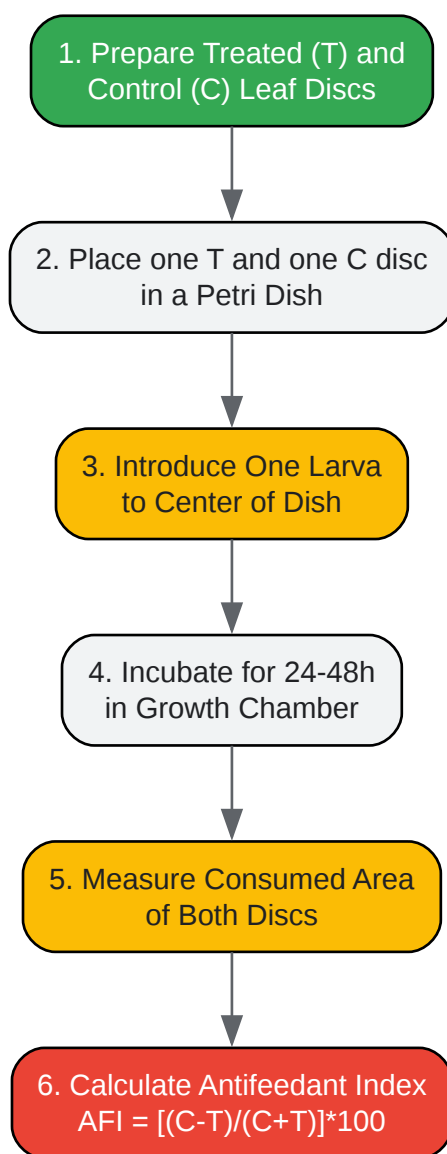
Materials:

- **Celangulin** test solutions
- Solvent control (e.g., acetone)
- Host plant leaves
- Cork borer
- Petri dishes with a moist filter paper lining
- Test insects (e.g., third-instar larvae of *M. separata*)[16]
- Leaf area meter or scanner and image analysis software
- Growth chamber

Procedure:

- **Solution and Disc Preparation:** Prepare **Celangulin** solutions and a solvent control. Cut pairs of leaf discs of identical size using a cork borer.
- **Treatment:** Treat one disc from each pair with the **Celangulin** solution and the other with the solvent control. Allow the solvent to evaporate.
- **Assay Setup:** Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper to prevent desiccation.
- **Insect Introduction:** Introduce one pre-starved insect into the center of each Petri dish.[16]
- **Incubation:** Place the dishes in a growth chamber for a set period (e.g., 24 or 48 hours).[16]
- **Data Collection:** After the incubation period, remove the leaf discs. Measure the area consumed from both the treated and control discs using a leaf area meter or by scanning and analyzing the images.

- Analysis: Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the formula:
 - $AFI (\%) = [(C - T) / (C + T)] * 100$
 - Where C = area consumed on the control disc, and T = area consumed on the treated disc.[\[17\]](#)



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Figure 4. Workflow for the Antifeedant Choice Bioassay.

Protocol 4: Horizontal Transfer Bioassay

This assay is particularly relevant for social insects like ants and termites. It measures the ability of an insecticide to be passed from a treated individual ("donor") to untreated nestmates ("recipients"), leading to secondary mortality.[18]

Objective: To evaluate the secondary and tertiary mortality caused by **Celangulin** through social contact.

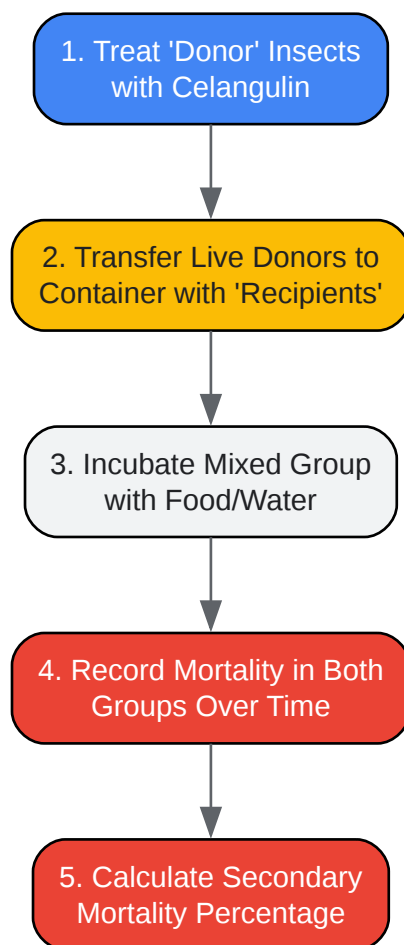
Materials:

- **Celangulin** solution or dust formulation[1]
- Test insects (e.g., *Solenopsis invicta* workers)
- Primary containers for treating donors
- Secondary containers with untreated recipient colonies
- Food and water source

Procedure:

- Donor Treatment: Expose a group of "donor" insects to **Celangulin**. This can be done via contact with a treated surface, a dust formulation, or topical application.
- Donor Introduction: After a set exposure time, transfer the live donors to a new container holding a larger population of untreated "recipient" insects (e.g., at a 1:5 or 1:10 donor-to-recipient ratio).[18]
- Incubation and Observation: Maintain the mixed group in a growth chamber with food and water.
- Data Collection: Record the mortality in both the donor and recipient groups daily for an extended period (e.g., 72-96 hours).[1]
- Tertiary Transfer (Optional): To assess tertiary transfer, take live recipients from the previous step and introduce them to a new, untreated colony.

- Analysis: Calculate the percentage of secondary (and tertiary) mortality over time, correcting for any control mortality using Abbott's formula.



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Figure 5. Workflow for the Horizontal Transfer Bioassay.

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References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultrastructural effects of Celangulin V on midgut cells of the oriental armyworm, *Mythimna separata* walker (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Binding Protein of Celangulin V from the Midgut of *Mythimna separata* Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species *Solenopsis invicta* (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and insecticidal activities of novel nitrogenous derivatives of celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semisynthesis and Antifeedant Activity of New Derivatives of a Dihydro- β -Agarofuran from *Parnassia wightiana* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifeedant activity of invasive ... preview & related info | Mendeley [mendeley.com]
- 18. researchgate.net [researchgate.net]
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